molecular formula C5H6N2O2 B6211431 3-diazopentane-2,4-dione CAS No. 29397-21-5

3-diazopentane-2,4-dione

Cat. No.: B6211431
CAS No.: 29397-21-5
M. Wt: 126.1
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Description

3-Diazopentane-2,4-dione is an organic compound with the molecular formula C5H6N2O2 It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Diazopentane-2,4-dione can be synthesized through the diazotization of 2,4-pentanedione. The process typically involves the reaction of 2,4-pentanedione with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the diazo compound. The reaction is carried out at low temperatures to prevent decomposition of the diazo group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Diazopentane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.

    Reduction: Reduction of the diazo group can lead to the formation of hydrazones.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles, including amines and alcohols, can react with the diazo group under mild conditions.

Major Products Formed

    Oxidation: The major product is typically a diketone.

    Reduction: The major product is a hydrazone.

    Substitution: The products vary depending on the nucleophile used, resulting in substituted carbonyl compounds.

Scientific Research Applications

3-Diazopentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, such as pyrroles and pyrazoles.

    Biology: The compound is studied for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-diazopentane-2,4-dione involves the reactivity of the diazo group. The diazo group can undergo decomposition to generate reactive intermediates, such as carbenes or nitrenes, which can then participate in various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • 3-Diazo-2,4-pentanedione
  • 2,4-Pentanedione, 3-diazo-

Uniqueness

3-Diazopentane-2,4-dione is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to form a wide range of products through various chemical reactions. Its diazo group provides a versatile handle for synthetic chemists to explore new chemical spaces and develop novel compounds.

Properties

CAS No.

29397-21-5

Molecular Formula

C5H6N2O2

Molecular Weight

126.1

Purity

95

Origin of Product

United States

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